molecular formula C19H14ClF3N10O B10951480 4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B10951480
M. Wt: 490.8 g/mol
InChI Key: UXKBITVZYJUFAM-UHFFFAOYSA-N
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Description

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is notable for its intricate arrangement of pyrazole and hexazatetracyclo moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, starting with the preparation of the pyrazole intermediates. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Cyclization and assembly of the hexazatetracyclo framework: This step involves the use of cyclization agents and specific reaction conditions to form the complex tetracyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
  • **this compound

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of both pyrazole and hexazatetracyclo frameworks. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClF3N10O

Molecular Weight

490.8 g/mol

IUPAC Name

4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

InChI

InChI=1S/C19H14ClF3N10O/c1-7-9-10(8-4-25-31(2)5-8)11-16-26-15(13-12(20)14(19(21,22)23)29-32(13)3)30-33(16)6-24-17(11)34-18(9)28-27-7/h4-6,10H,1-3H3,(H,27,28)

InChI Key

UXKBITVZYJUFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=C(N=CN4C3=NC(=N4)C5=C(C(=NN5C)C(F)(F)F)Cl)OC2=NN1)C6=CN(N=C6)C

Origin of Product

United States

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